![molecular formula C16H13N3O5S B14201362 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one CAS No. 918538-34-8](/img/structure/B14201362.png)
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound characterized by the presence of nitrophenyl groups and a thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
科学研究应用
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer processes, while the thiazolidinone ring may interact with biological macromolecules, affecting their function. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4,4’-Dinitrodiphenylmethane: Similar in having nitrophenyl groups but lacks the thiazolidinone ring.
4-Nitrophenylacetonitrile: Contains a nitrophenyl group but differs in the presence of a nitrile group instead of a thiazolidinone ring.
2-(4-Nitrophenyl)ethanol: Features a nitrophenyl group with an ethanol moiety, differing significantly in structure and properties.
Uniqueness
2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one is unique due to the combination of nitrophenyl groups and a thiazolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918538-34-8 |
|---|---|
分子式 |
C16H13N3O5S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-3-7-14(8-4-12)19(23)24)17(15)9-11-1-5-13(6-2-11)18(21)22/h1-8,16H,9-10H2 |
InChI 键 |
JIPOTGCJSITYHF-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)

![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
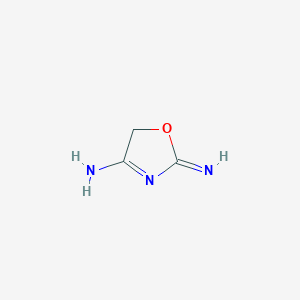
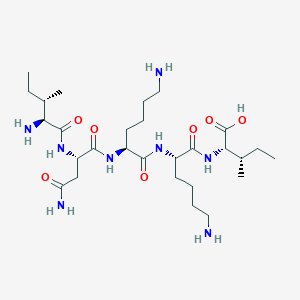
![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
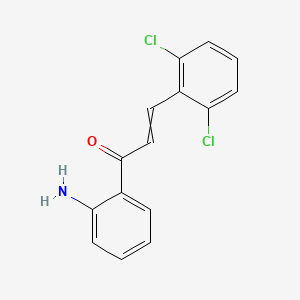
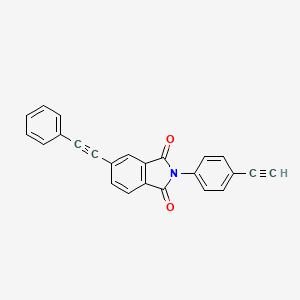
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
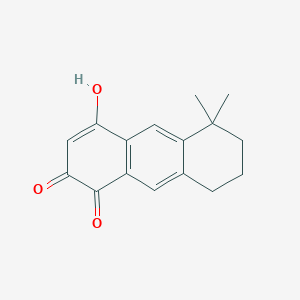
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
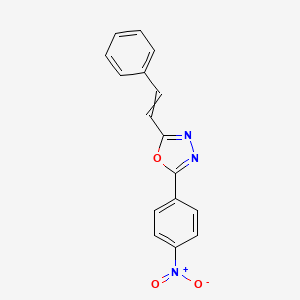
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
